Thiazomycin

Description

Properties

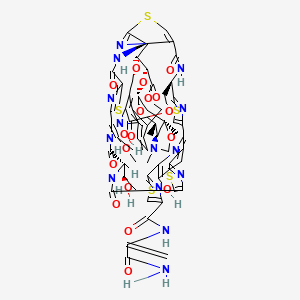

Molecular Formula |

C61H58N14O18S5 |

|---|---|

Molecular Weight |

1435.5 g/mol |

IUPAC Name |

2-[(1S,18S,21E,28S,29S,30S)-30-[[(3aR,4S,6S,7aS)-3,4,7a-trimethyl-3a,4,6,7-tetrahydro-2H-pyrano[3,4-d][1,3]oxazol-6-yl]oxy]-9,52-dihydroxy-18-[(1R)-1-hydroxyethyl]-21-(1-methoxyethylidene)-16,19,26,31,42,46-hexaoxo-32,43,54-trioxa-3,13,23,49-tetrathia-7,17,20,27,45,51,52,55,56,57-decazadecacyclo[26.16.6.229,40.12,5.112,15.122,25.138,41.147,50.06,11.034,39]heptapentaconta-2(57),4,6,8,10,12(56),14,22(55),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-N-(3-amino-3-oxoprop-1-en-2-yl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C61H58N14O18S5/c1-22(48(62)78)63-49(79)31-18-97-57(68-31)42-36(77)11-27-41(70-42)30-16-95-55(65-30)29-15-90-59(84)44-28-14-88-45(46(60(85)89-13-26-9-8-10-35(38(26)28)75(44)86)93-37-12-61(5)47(25(4)92-37)74(6)21-91-61)43(58-69-32(19-98-58)50(80)64-29)73-52(82)34-20-96-56(67-34)40(24(3)87-7)72-53(83)39(23(2)76)71-51(81)33-17-94-54(27)66-33/h8-11,16-20,23,25,29,37,39,43,45-47,76-77,86H,1,12-15,21H2,2-7H3,(H2,62,78)(H,63,79)(H,64,80)(H,71,81)(H,72,83)(H,73,82)/b40-24+/t23-,25+,29+,37+,39+,43+,45+,46+,47-,61+/m1/s1 |

InChI Key |

GYOHFSLEKIIJMU-UMNFMQIXSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@](C[C@@H](O1)O[C@H]3[C@@H]4[C@H]5C6=NC(=CS6)C(=O)N[C@@H](COC(=O)C7=C(CO4)C8=C(COC3=O)C=CC=C8N7O)C9=NC(=CS9)C1=NC(=C(C=C1C1=NC(=CS1)C(=O)N[C@H](C(=O)N/C(=C(\C)/OC)/C1=NC(=CS1)C(=O)N5)[C@@H](C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(OCN2C)C |

Canonical SMILES |

CC1C2C(CC(O1)OC3C4C5C6=NC(=CS6)C(=O)NC(COC(=O)C7=C(CO4)C8=C(COC3=O)C=CC=C8N7O)C9=NC(=CS9)C1=NC(=C(C=C1C1=NC(=CS1)C(=O)NC(C(=O)NC(=C(C)OC)C1=NC(=CS1)C(=O)N5)C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)N)(OCN2C)C |

Synonyms |

thiazomycin |

Origin of Product |

United States |

Biosynthesis and Production of Thiazomycin

Biosynthetic Gene Clusters (BGCs) Analysis

Heterologous Expression Systems for Thiopeptide Production

Heterologous expression systems play a pivotal role in the study and production of thiopeptides, including Thiazomycin, especially when native producers are genetically unstable or yield low titers. Streptomyces lividans is a widely utilized model host for the heterologous expression of natural product gene clusters due to its genetic stability, high transformation efficiency, and rapid doubling time. pnas.orgasm.org For instance, the biosynthetic gene cluster responsible for producing the thiopeptide GE37468 was successfully transferred into S. lividans TK24, establishing a stable and manipulatable platform for its expression. pnas.org Similarly, the gene cluster for cyclothis compound, another thiopeptide, was effectively expressed in Streptomyces lividans 1326. asm.org

The use of heterologous hosts addresses challenges associated with native producers, such as Streptomyces ATCC 55365, which can exhibit genetic instability and variable expression of thiopeptide antibiotics. pnas.org However, the choice of host can influence the final product; for example, the heterologous expression of the berninamycin gene cluster in different Streptomyces hosts resulted in the production of linear thiopeptides in S. albus J1074, contrasting with the cyclic forms produced in S. lividans and S. coelicolor. rsc.org To further boost production in heterologous systems, "superhosts"—engineered Streptomyces strains with deleted endogenous natural product gene clusters—have been developed, demonstrating an increased capacity for the biosynthesis of incorporated clusters. nih.gov

Genetic Manipulation for Enhanced Production and Analog Diversity

Thiopeptides originate from ribosomally synthesized preproteins that undergo an extensive series of post-translational modifications (PTMs). acs.orgnih.govnih.gov These PTMs are responsible for transforming linear precursor peptides into the architecturally complex macrocyclic structures characteristic of thiopeptides, featuring thiazole (B1198619), oxazole, and dehydroamino acid residues. nih.govnih.gov Genetic manipulation strategies are employed to both enhance the production of existing thiopeptides and generate novel analogs.

Strategies for Enhanced Production:

Promoter Engineering: A key approach involves replacing endogenous promoters with strong constitutive or inducible promoters. This can significantly increase the transcription levels of biosynthetic genes, leading to higher production titers. For example, the use of a strong promoter resulted in an approximately 30-fold increase in lactazole A production. nih.govnih.gov Overexpression of specific genes, such as transporter genes like botT in the bottromycin (B228019) biosynthetic pathway, driven by strong promoters, can also lead to enhanced antibiotic production. nih.gov

Gene Cluster Optimization: Identifying and utilizing the minimum set of genes required for biosynthesis can streamline heterologous expression. Studies have shown that as few as six unidirectional genes are sufficient for lactazole biosynthesis, and 15 open reading frames are required for cyclothis compound production. asm.orgnih.gov

Strategies for Analog Diversity:

Precursor Peptide Engineering: The ribosomal origin of thiopeptides allows for the genetic engineering of their precursor peptides. This approach leverages the inherent promiscuity of RiPP biosynthetic systems to produce designed analogs with altered structures and potentially improved properties. nih.govsjtu.edu.cn

Codon Randomization: A powerful technique for exploring the chemical space of thiopeptide variants involves randomizing codons within the prepeptide coding region. This method can rapidly generate numerous potential variants, providing valuable insights into the thiopeptide maturation process and their structure-activity relationships. nih.gov

Compact Reprogrammed Genetic Codes: To increase the density of nonproteinogenic elements within library thiopeptides, compact or reduced genetic codes can be employed. These codes, which encode a limited number of distinct amino acids, facilitate the ribosomal incorporation of nonproteinogenic amino acids, leading to structures with enhanced metabolic stability. acs.org

Targeted Mutagenesis: Specific mutagenesis of precursor genes has also proven effective in generating novel thiopeptide analogs. nih.gov

Production Methodologies

The journey from microbial fermentation to a purified chemical compound involves several critical steps, each optimized to maximize yield and purity.

Fermentation and Isolation Techniques

This compound is produced through the fermentation of Amycolatopsis fastidiosa. researchgate.netnih.govresearchgate.netresearchgate.net A significant challenge in the large-scale production of this compound is its typically very low titer in the fermentation broth compared to related compounds like nocathiacins I and III. researchgate.netnih.govresearchgate.net

The initial isolation of this compound from the fermentation broth generally involves extraction procedures. These often utilize mixed solvents to extract the desired metabolites from the complex microbial culture. researchgate.netscilit.com Following extraction, selective precipitation can be employed as an initial purification step to enrich the target compound. researchgate.net

Chromatographic Purification Methods

Purifying this compound to a high degree of purity presents considerable challenges due to its low initial titer and a "sandwiched order of elution" during chromatographic separation. researchgate.netnih.govresearchgate.net To overcome these hurdles, an innovative preferential protonation-based one- and/or two-step chromatographic method has been developed, proving effective for pilot plant scale purifications of this compound. researchgate.netnih.govresearchgate.net

Beyond this specific method, a range of general chromatographic techniques are employed for the purification of microbial natural products. These include:

Adsorption Chromatography: Techniques such as adsorption chromatography on resins like Diaion HP-20 can be used for the initial enrichment of the compound. researchgate.net

Countercurrent Chromatography: Repetitive countercurrent chromatography is another technique that can be used for purification. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC, in various modes (e.g., reversed-phase, normal-phase), is a standard and powerful tool for achieving high purity.

Ion Exchange Chromatography (IEX): This method separates compounds based on their ionic interactions with charged groups on a resin. thermofisher.com

Affinity Chromatography: This highly specific method purifies compounds based on their specific binding properties to an immobilized ligand. thermofisher.com

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on size. thermofisher.com

High-Resolution Fourier Transform Liquid Chromatography Mass Spectrometry (HRFTLCMS): While primarily an analytical technique, HRFTLCMS, especially when combined with miniaturized high-throughput solid-phase extraction (SPE), is valuable for dereplication and analysis during the purification process, aiding in the discovery and characterization of new thiazolyl peptides. researchgate.net

Advanced Structural Analysis and Elucidation of Thiazomycin

Complex Molecular Architecture

Thiazomycin is classified as a thiazolyl peptide, a family of natural products known for their complex and rigid molecular frameworks. researchgate.netresearchgate.net These compounds are biosynthesized ribosomally and undergo extensive post-translational modifications to yield their final, biologically active forms. mdpi.com The intricate architecture of this compound is central to its potent antibacterial activity. researchgate.net

Macrocyclic Framework Elements

The core of this compound's structure is a large macrocyclic ring. ontosight.ainih.govnih.gov Thiazolyl peptides, in general, are characterized by a central nitrogen-containing six-membered ring that serves as a scaffold for at least one macrocycle and a tail, both of which can be adorned with various dehydroamino acids and azoles. nih.gov In the case of this compound and related compounds like the nocathiacins, the structure features multiple macrocyclic arrangements. researchgate.net Some related thiopeptides possess macrocycles of 26, 29, or 35-membered rings, and this size variation can influence their mechanism of action. illinois.edu The complex molecular architecture of thiopeptides like this compound arises from the post-translational modifications of a linear precursor peptide. mdpi.com

Unique Thiazole (B1198619) Ring Systems

A defining characteristic of this compound and its class is the high prevalence of thiazole rings. researchgate.netresearchgate.net Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a crucial component of many biologically active natural products. encyclopedia.pubsysrevpharm.orgwikipedia.org this compound is described as being "richly populated" with these rings, which contribute to its rigid structure. researchgate.netresearchgate.net The thiazole core is a recurring motif in several potent antibiotics, including the nocathiacins and bleomycins. researchgate.net The biosynthesis of these thiazole rings generally involves reactions with cysteine. wikipedia.org In some thiopeptides, a central pyridine (B92270) ring is highly substituted with thiazole groups. mdpi.com

Specific Oxazolidine (B1195125) Ring in the Amino-Sugar Residue

A key distinguishing feature of this compound compared to its close relative, nocathiacin I, is the presence of an oxazolidine ring within its amino-sugar moiety. researchgate.netresearchgate.net This is in contrast to the dimethyl amino group found in nocathiacin I. researchgate.netresearchgate.net This specific oxazolidine ring offers unique opportunities for chemical modification, which could potentially lead to the development of semi-synthetic derivatives with improved properties. researchgate.netresearchgate.net A related compound, this compound A, also features a modification on this oxazolidine ring of the amino sugar. nih.govresearchgate.net The rare amino sugar, lemonose, which is part of the structure of nocathiacin I and this compound, is also found in other potent antibiotics, highlighting the importance of this glycosidic component. mdpi.com

Spectroscopic and Analytical Techniques for Structural Characterization

The definitive elucidation of this compound's complex structure was accomplished through the application of powerful spectroscopic and analytical methods. researchgate.netresearchgate.net The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry has been indispensable in piecing together its intricate molecular puzzle. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, 1D TOCSY)

NMR spectroscopy was a cornerstone in determining the structure of this compound. researchgate.netresearchgate.net A variety of NMR experiments, including one-dimensional (1D) and two-dimensional (2D) techniques, were employed to map the connectivity and stereochemistry of the molecule. mdpi.comresearchgate.net

Detailed 1H and 13C NMR assignments were crucial for identifying the individual atoms and their chemical environments within the molecule. researchgate.netresearchgate.net 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were used to establish connections between protons and carbons, revealing the bonding framework of the molecule. researchgate.netmdpi.comipb.pt

Total Correlation Spectroscopy (TOCSY), in both 1D and 2D forms, is particularly useful for identifying distinct spin systems within a molecule, such as those found in amino acid residues and sugar rings. ipb.ptcuny.edumagritek.com This technique allows for the correlation of all protons within a coupled network, which is invaluable for assigning the structure of complex peptides like this compound. ipb.ptcuny.edu

Table 1: Selected 1H and 13C NMR Chemical Shift Assignments for this compound The following is an example of the type of data generated from NMR studies. The specific values are illustrative and based on published data for this compound.

| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

|---|---|---|

| Thiazole-H | 8.13 - 8.59 | - |

| Pyridine-H | 8.32, 8.45 | - |

| Amide-H | 7.94 - 9.85 | - |

Data derived from studies on related thiopeptides. mdpi.com

High-Resolution Electrospray Ionization Fourier Transform Mass Spectrometry (HRESIFT-MS/MS)

High-Resolution Electrospray Ionization Fourier Transform Mass Spectrometry (HRESIFT-MS/MS) provided precise mass measurements, enabling the determination of this compound's elemental composition. researchgate.net This technique combines a soft ionization method (Electrospray Ionization, ESI), which keeps the large molecule intact, with a high-resolution mass analyzer (Fourier Transform Ion Cyclotron Resonance, FTICR), which provides extremely accurate mass data. nih.govpnnl.govasu.edu

HRESIFT-MS analysis of this compound indicated a molecular ion that allowed for the deduction of its molecular formula. researchgate.net The high resolution of FTICR-MS is capable of resolving isotopic peaks even for multiply charged large molecules, further confirming the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented and the fragments are analyzed, provided further structural information by revealing how different parts of the molecule are connected. researchgate.netmdpi.comnih.gov This fragmentation analysis was crucial in confirming the sequence of amino acids and the nature of the various structural modifications. mdpi.com

Table 2: Key Mass Spectrometry Data for this compound

| Technique | Observation | Significance |

|---|---|---|

| HRESIFT-MS | Precise molecular ion peak | Determination of accurate mass and elemental composition. researchgate.net |

Role of X-ray Crystallography in Related Thiopeptide Structures for General Insights

The structural elucidation of complex natural products like thiazolyl peptides is a significant challenge. researchgate.netub.edu While techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal, X-ray crystallography provides definitive evidence for both molecular connectivity and absolute stereochemistry. mdpi.comnih.gov However, obtaining single crystals suitable for X-ray diffraction is a major bottleneck for the vast majority of thiopeptides, including this compound. ub.edumdpi.com Consequently, researchers often rely on crystallographic data from related, more readily crystallized thiopeptides to gain general structural insights applicable to the broader class.

Thiopeptides such as thiostrepton (B1681307), nosiheptide (B1679978), and micrococcin (B1169942) have been successfully crystallized, often in complex with their biological target, the bacterial ribosome. rcsb.org X-ray analysis of these complexes has been instrumental in understanding how this class of antibiotics functions. mdpi.comrcsb.org For instance, the crystal structure of thiostrepton bound to the large ribosomal subunit of Deinococcus radiodurans revealed that thiopeptides bind within a cleft formed by the L11 protein and helices 43 and 44 of the 23S rRNA. rcsb.org This binding site overlaps with the position of elongation factor G (EF-G), explaining how these antibiotics inhibit protein synthesis. mdpi.comrcsb.org

These crystallographic studies provide a structural blueprint for the bioactive conformation of the thiopeptide scaffold. They highlight the rigid, pre-organized architecture conferred by the numerous thiazole rings, dehydroamino acids, and the central six-membered ring, which are essential for high-affinity binding to the ribosome. nih.govcore.ac.uk Although a crystal structure for this compound itself has not been reported, the insights from related compounds like thiostrepton and nosiheptide are invaluable for building homology models and understanding the structure-activity relationships within the thiazolyl peptide family. core.ac.uk The inability to obtain crystals for most thiopeptides underscores the complexity of their structures and the difficulty in their purification and handling. ub.edumdpi.com

Stereochemical Assignments and Conformational Analysis

The complete stereochemical assignment and conformational analysis of this compound were accomplished primarily through extensive Nuclear Magnetic Resonance (NMR) spectroscopy, as suitable crystals for X-ray analysis could not be obtained. researchgate.netresearchgate.net The structure of this compound, a congener of the nocathiacin class of antibiotics, is a rigid macrocyclic peptide rich in thiazole rings and contains ten chiral centers. researchgate.netresearchgate.net

The planar structure and initial connectivity were established using a combination of 1D and 2D NMR experiments, including COSY, TOCSY, HSQC, and HMBC, along with high-resolution mass spectrometry (HRMS). researchgate.netresearchgate.net The determination of the relative and absolute stereochemistry of the numerous stereogenic centers is a more complex task that relies on through-space correlations observed in NOESY and ROESY experiments, as well as the analysis of coupling constants. core.ac.uk For many complex natural products, the final stereochemical proof often comes from total synthesis or by comparing NMR data to known compounds. mdpi.comnih.govcore.ac.uk In the case of this compound, its relation to nocathiacin I, whose conformation and absolute configuration were previously determined by NMR spectroscopy and chiral capillary electrophoresis, provided a crucial reference. researchgate.net

Conformational analysis indicates that thiopeptides like this compound are relatively rigid molecules, a feature imparted by the high density of azole rings, dehydroamino acids, and amide bonds. nih.govcore.ac.uk This inherent rigidity is believed to favor the bioactive conformation required for binding to the ribosomal target. nih.govresearchgate.net Computational studies, such as those using Density Functional Theory (DFT), on model compounds containing thiazole-amino acid residues have shown that these units tend to adopt specific, stable conformations. nih.gov For instance, a semi-extended β2 conformation, stabilized by an intramolecular hydrogen bond between an amide proton and the thiazole nitrogen (N–H⋯NTzl), is often favored. nih.gov The loss of even a single thiazole ring can severely disrupt this rigid global conformation, leading to a significant loss of antibiotic activity, which underscores the importance of the molecule's three-dimensional structure. core.ac.uk

The detailed 1H and 13C-NMR assignments for this compound in a CDCl3-CD3OD solvent system were critical for its structural elucidation. researchgate.net

Table 1: Selected 1H and 13C-NMR Chemical Shift Assignments for this compound researchgate.net

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

|---|---|---|

| Thz-1 (C) | 125.4 | 8.35, s |

| Thz-1 (CO) | 159.5 | - |

| Thr (NH) | - | 7.84, d, 6.0 |

| Thr (Cα) | 64.3 | 2.87, m |

| Dht (Cβ) | 159.3 | - |

| Dht (OMe) | 55.6 | 3.77, s |

| Thz-2 (Cβ) | 162.1 | - |

| Thz-2 (Cα) | 145.5 | - |

| Glu (NH) | - | 8.36, d, 10.0 |

| Glu (Cα) | 81.1 | 3.87, dd, 10.0, 1.0 |

| Glu (CO) | 171.4 | - |

| Thz-3 (Cβ) | 166.1 | - |

| Thz-3 (Cα) | 149.5 | - |

| Ser (NH) | - | 8.05, d, 10.0 |

| Ser (Cα) | 64.3 | 4.37, br d, 11.0 |

| Thz-4 (C) | 120.1 | 7.67, s |

Mechanism of Action and Molecular Interactions of Thiazomycin

Target Identification and Elucidation

The primary molecular target of thiazomycin has been identified as the bacterial ribosome, specifically its larger 50S ribosomal subunit. This targeting leads to a selective inhibition of protein synthesis, which is crucial for bacterial viability.

This compound has been demonstrated to inhibit bacterial growth by selectively inhibiting protein synthesis researchgate.netresearchgate.netnih.govresearchgate.net. Studies have shown that this compound inhibits protein synthesis with an IC50 of 0.031 µg/mL in Staphylococcus aureus, while not inhibiting cell wall, DNA, RNA, or phospholipid synthesis researchgate.netresearchgate.net. This selective action underscores its potential as an antibacterial agent. This compound A, a related thiazolyl peptide, also acts as a specific inhibitor of protein synthesis with an IC50 of 0.7 µg/mL researchgate.netnih.gov.

A summary of macromolecular synthesis inhibition by this compound in S. aureus is presented below:

| Macromolecule Synthesis | Inhibition by this compound (IC50) |

| Protein | 0.031 µg/mL researchgate.net |

| Cell Wall | No inhibition researchgate.net |

| DNA | No inhibition researchgate.net |

| RNA | No inhibition researchgate.net |

| Phospholipids | No inhibition researchgate.net |

This compound is believed to interact with the 50S ribosomal subunit of bacteria researchgate.netresearchgate.netnih.govescholarship.org. The 50S subunit is the larger of the two ribosomal subunits in bacteria, containing the peptidyl transferase center, which is essential for peptide bond formation during protein synthesis mdpi.com. This interaction with the 50S ribosomal subunit is a hallmark of several protein synthesis inhibitors, and in the case of this compound, it leads to the disruption of the ribosomal machinery researchgate.netresearchgate.net.

Further elucidation of this compound's mechanism suggests its interaction with specific ribosomal proteins. It is thought to interact with the L11 protein, which is part of the 50S ribosomal subunit researchgate.netresearchgate.netnih.gov. The L11 ribosomal protein is located in the GTPase-associated region (GAR) of the ribosome and plays a crucial role in translation mdpi.comacs.orgpnas.org. Mutations in the rplK gene, which encodes the L11 ribosomal protein in the 50S subunit, have been observed in thiazolyl peptide-resistant mutants, indicating the importance of this protein in the binding of related antibiotics researchgate.net. For monocyclic thiopeptides, like micrococcin (B1169942), the P25 residue on ribosomal protein L11 is essential for binding acs.org.

In addition to ribosomal proteins, this compound is also thought to interact with ribosomal RNA, specifically the 23S rRNA, within the 50S ribosomal subunit researchgate.netresearchgate.netnih.gov. The 23S rRNA is a critical component of the peptidyl transferase center mdpi.com. Thiopeptide antibiotics, including those related to this compound, target the bacterial ribosome at the interface between the 23S rRNA and the L11 ribosomal protein pnas.orgpnas.org. This interaction inhibits translation and can also affect the synthesis of the global gene expression regulator (p)ppGpp pnas.org. Single-site mutations in the ribosomal 23S rRNA binding site directly affect thiopeptide affinity, with A1067 identified as a base strongly contributing to the binding environment acs.org.

Molecular Docking and Computational Modeling Studies

Computational approaches, such as molecular docking and modeling studies, are increasingly employed to understand the precise molecular interactions of compounds like this compound with their biological targets mdpi.comemerginginvestigators.orgnih.govnih.gov. While specific detailed molecular docking studies for this compound itself were not extensively detailed in the provided snippets, the general application of these methods to thiazolyl peptides and related antimicrobial agents suggests their utility in elucidating binding modes and affinities researchgate.netmdpi.comemerginginvestigators.orgnih.govnih.gov. Such studies can provide insights into the structural basis of activity and potential modifications to enhance efficacy or overcome resistance researchgate.netmdpi.comemerginginvestigators.orgnih.govnih.gov. For instance, molecular docking has been used to assess the antimicrobial potential of other thiadiazole derivatives by simulating their interactions with bacterial DNA gyrase and DNA adenine (B156593) methylase, revealing binding affinities and interactions with amino acid residues in the active site mdpi.com.

Comparison with Mechanisms of Other Thiazolyl Peptides

This compound belongs to the class of thiazolyl peptides, also known as thiopeptides, which are characterized by their rigid macrocyclic structures rich in thiazole (B1198619) rings researchgate.netcornell.edunih.gov. While all thiopeptides exert their antibacterial function by inhibiting ribosomal protein synthesis, their specific mechanisms can vary depending on their macrocycle size mdpi.com.

This compound is a congener of nocathiacins researchgate.netcornell.edu. A key structural difference is the presence of an oxazolidine (B1195125) ring in this compound's amino-sugar moiety, in contrast to the dimethyl amino group in nocathiacin I researchgate.netresearchgate.netcornell.edu. This structural variation provides unique opportunities for chemical modifications not feasible with other nocathiacins researchgate.netresearchgate.netcornell.edu.

Other thiopeptides, such as those with 26-membered macrocycles like micrococcin P1 and siomycins, are known to bind to the GTPase-associated region of the ribosome/L11 protein complex mdpi.com. This binding blocks the elongation factor G (EF-G) binding region, thereby preventing the translocation of the growing peptide/tRNA complex within the ribosome mdpi.com. Thiostrepton (B1681307), another well-studied thiopeptide, binds to the 23S rRNA mdpi.com. While some thiopeptides, like thiostrepton and nosiheptide (B1679978) (bicyclic thiopeptides), target the interface between the 23S rRNA and the L11 ribosomal protein, mutations in L11 may not prevent their binding, but rather allow the ribosome to bypass the protein biosynthesis blockade acs.orgpnas.orgpnas.org. In contrast, for monocyclic thiopeptides, the P25 residue on L11 is essential for binding acs.org.

The mechanism of action of this compound has been described as similar to nocathiacin I, confirming an identical molecular mode of action, which is distinct from other protein synthesis inhibitors like macrolides and oxazolidinones researchgate.net.

Preclinical Biological Activities of Thiazomycin and Analogues

In Vitro Antibacterial Spectrum and Potency

Thiazomycin exhibits a remarkable in vitro antibacterial profile, characterized by potent activity against a range of clinically significant bacteria.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Enterococcus)

This compound has shown highly potent bactericidal activity against Gram-positive pathogens. researchgate.net Its minimum inhibitory concentration (MIC) against these bacteria typically ranges from 0.002 to 0.064 µg/mL. researchgate.netresearchgate.net This potency is comparable to other thiazolyl peptides like nocathiacin I. This compound and its analogue, this compound A, are effective against Staphylococcus aureus and also show potent activity against Enterococcus species. researchgate.net Specifically, this compound A has demonstrated MIC values ranging from 0.002 to 0.25 µg/mL against Gram-positive bacteria, including Enterococcus. researchgate.netnih.gov

The antibacterial activity of this compound and its analogue this compound A against various Gram-positive bacteria is summarized below:

| Compound | Bacterial Species | MIC Range (µg/mL) |

| This compound | Gram-positive pathogens | 0.002 - 0.064 |

| This compound A | Gram-positive bacteria | 0.002 - 0.25 |

Activity against Multidrug-Resistant (MDR) Bacterial Phenotypes (e.g., MRSA, VRE)

A significant attribute of this compound is its potent activity against multidrug-resistant (MDR) Gram-positive bacteria. researchgate.net It has demonstrated strong in vitro inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). researchgate.netresearchgate.net this compound does not exhibit cross-resistance with other clinically relevant antibiotic classes, including beta-lactams, vancomycin (B549263), oxazolidinones (like linezolid), and quinolones. researchgate.netresearchgate.net This suggests a distinct mechanism of action. researchgate.net

The analogue persiathiacin A has also shown potent activity against MRSA with a MIC of 0.025 μg/mL. acs.org Another related class of compounds, thiazole (B1198619) compounds, have exhibited antimicrobial activity against MRSA strains resistant to macrolides, fluoroquinolones, aminoglycosides, tetracyclines, and oxazolidinones. nih.gov

Activity against Anaerobes (e.g., Clostridioides difficile)

This compound and its analogues, including nocathiacins, display potent and selective activity against the anaerobic bacterium Clostridioides difficile. researchgate.netnih.govacs.org In vitro studies have shown that these compounds have MIC values ranging from 0.015 to 0.06 µg/mL against C. difficile. researchgate.netresearchgate.netnih.govacs.org This activity is significantly more potent (over 100-200 fold) than against the commensal Gram-negative gut bacterium Bacteroides fragilis. researchgate.netnih.govacs.org

Activity against Mycobacterial Strains (e.g., Mycobacterium tuberculosis MDR phenotypes)

This compound and its analogues have demonstrated significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) strains. nih.govresearchgate.netcore.ac.uk Studies have evaluated the activity of this compound, nocathiacin, and their semi-synthetic polar analogues against various clinical strains of M. tuberculosis with MDR phenotypes. nih.govresearchgate.net

Two semi-synthetic derivatives, in particular, showed promising activity with MIC values ≤ 2.5 µM against the majority of 20 MDR strains tested, irrespective of their resistance profiles to rifampicin, isoniazid, and moxifloxacin. nih.govresearchgate.net This indicates a lack of cross-resistance with these frontline anti-tuberculosis drugs. nih.govresearchgate.net Another analogue, persiathiacin A, is also active against several M. tuberculosis strains, including drug-resistant and multidrug-resistant clinical isolates. acs.org

In Vivo Efficacy in Preclinical Animal Models

The promising in vitro activity of this compound has been further validated in preclinical animal models of infection.

Mouse Infection Models (e.g., Staphylococcus aureus infection)

This compound has demonstrated high efficacy in mouse models of Staphylococcus aureus infection. researchgate.netresearchgate.netresearchgate.net In a disseminated S. aureus infection model in mice, this compound exhibited an effective dose (ED₉₉) of 0.15 mg/kg when administered subcutaneously. researchgate.net This indicates a potent ability to reduce the bacterial load in target organs. researchgate.net

Further studies in a murine septicemia model with methicillin-resistant S. aureus (MRSA) showed that a related compound, PM181104, had 100% effective dose (ED₁₀₀) values of 2.5 and 5.0 mg/kg. nih.govasm.org In a murine skin infection model with MRSA, synthetic thiazole compounds demonstrated potent antimicrobial activity, reducing the bacterial burden in skin wounds by more than 90%. plos.org

The in vivo efficacy of this compound in a Staphylococcus aureus mouse model is detailed below:

| Administration Route | Dose (mg/kg) | Outcome |

| Subcutaneous | 0.78 (twice daily) | > 5 log reduction in CFU |

| Oral | 25 (twice daily) | 2.5 log reduction in CFU |

Hamster Infection Models (e.g., Clostridioides difficile infection)

This compound and its related thiazolyl peptides, such as Nocathiacin I, have demonstrated significant efficacy in preclinical hamster models of Clostridioides difficile infection (CDI). researchgate.netacs.orgnih.gov The golden Syrian hamster is a standard and widely used animal model for studying CDI, although the disease course can be more severe and rapid than in humans. researchgate.netfrontiersin.orgmdpi.com

In a key study, Nocathiacin I, a close analog of this compound, provided 100% protection in a lethal hamster model of C. difficile infection. researchgate.netacs.orgnih.gov This efficacy was observed at an oral dosage of 6.25 mg/kg administered twice daily. researchgate.netacs.orgnih.gov The protective effect was supported by a significant reduction in the cecal burden of C. difficile and a corresponding high concentration of the compound in the cecal contents, without significant systemic absorption. researchgate.netacs.orgnih.gov Another related compound, Kibdelomycin, also showed protective effects in a hamster model of C. difficile colitis, with a twice-daily oral dose of 1.6 mg/kg resulting in protection from lethal infection and a 2-log reduction in cecal bacterial counts. researchgate.net A higher dose of 6.25 mg/kg twice daily eliminated detectable C. difficile from the cecal contents. researchgate.net

These findings highlight the potential of the thiazolyl peptide class, including this compound, as effective agents against toxigenic C. difficile in a relevant preclinical setting. researchgate.netacs.orgnih.gov The potent in vivo activity in the hamster model underscores the promise of these compounds for further investigation as potential treatments for CDI. researchgate.netacs.org

Table 1: Efficacy of this compound Analogues in Hamster Model of C. difficile Infection

| Compound | Dosage | Outcome | Reference |

|---|---|---|---|

| Nocathiacin I | 6.25 mg/kg (orally, twice daily) | 100% protection from lethal infection | researchgate.net, acs.org, nih.gov |

| Kibdelomycin | 1.6 mg/kg (orally, twice daily) | Protection from lethal infection; 2-log reduction in cecal counts | researchgate.net |

| Kibdelomycin | 6.25 mg/kg (orally, twice daily) | Complete elimination of detectable cecal C. difficile | researchgate.net |

Other Noted Biological Activities in Preclinical Context (e.g., Antifungal, Anticancer for related compounds)

While primarily investigated for their antibacterial properties, compounds structurally related to this compound, particularly those containing thiazole or thiazolidinone scaffolds, have shown other preclinical biological activities, including antifungal and anticancer effects. researchgate.netnih.govbiointerfaceresearch.com

Antifungal Activity: The thiazole moiety is a component of various compounds screened for antifungal properties. researchgate.netekb.eg For instance, novel derivatives of Mycosidine, which are 3,5-substituted thiazolidine-2,4-diones, have demonstrated high in vitro antifungal activity against Candida yeasts. nih.gov Some of these compounds were shown to be both fungistatic and fungicidal. nih.gov Similarly, newly synthesized 1,3,4-thiadiazole-functionalized chitosan (B1678972) derivatives displayed excellent activity against several plant pathogenic fungi, such as Colletotrichum lagenarium, Phomopsis asparagi, and Monilinia fructicola. nih.gov The inhibitory effects were found to be influenced by the nature of substituents on the thiadiazole ring. nih.gov

Anticancer Activity: The thiazole and thiazolidinone skeletons are prevalent in many compounds investigated for anticancer potential. nih.govmdpi.com These derivatives have been reported to inhibit the proliferation of various cancer cell lines through mechanisms that can include the inhibition of enzymes like protein tyrosine kinases, carbonic anhydrases, and histone deacetylases. nih.govmdpi.com

For example, a series of novel thiazolidinone-isatin hybrids were evaluated for their cytotoxic effects against non-small-cell lung cancer (A549), breast epithelial cancer (MCF-7), and prostate cancer (PC3) cell lines. biointerfaceresearch.com One compound in this series, 7g, showed the highest cytotoxicity against all tested cell lines and was found to induce apoptosis. biointerfaceresearch.com In another study, new thiazolo[3,2-a]pyrido[4,3-d]pyrimidine derivatives were tested against 60 different human tumor cell lines, with some compounds showing significant in vitro antitumor activity at low concentrations. thescipub.com The presence of the nitrogen heterocyclic rings and the sulfur atom was suggested to be important for the observed anticancer activity. thescipub.com Furthermore, certain 1,3,thiazole analogues have demonstrated potent activity against breast cancer cell lines, inducing apoptosis and cell cycle arrest. mdpi.com

Table 2: Preclinical Anticancer Activity of Selected Thiazole/Thiazolidinone Analogues

| Compound Class/Derivative | Cancer Cell Line(s) | Observed Activity | Reference |

|---|---|---|---|

| Thiazolidinone-isatin hybrid (7g) | A549 (Lung), MCF-7 (Breast), PC3 (Prostate) | IC50 = 40 µM in A549 & MCF-7; 50 µM in PC3 | biointerfaceresearch.com |

| 1,3-Thiazole analogue (Compound 4) | MCF-7 (Breast) | IC50 = 5.73 µM; Induced apoptosis | mdpi.com |

| Thiazolo[3,2-a]pyrido[4,3-d]pyrimidines | 60 human tumor cell lines | Potent in vitro activity (log10 GI50 = -4.7) | thescipub.com |

Cross-Resistance Profile with Existing Antibiotic Classes

A significant attribute of this compound and its class of thiazolyl peptide antibiotics is the lack of cross-resistance with major clinically used antibiotic classes. researchgate.netebi.ac.uk Studies have consistently shown that this compound retains its potent activity against Gram-positive bacteria that have developed resistance to other antibiotics. researchgate.netresearchgate.netebi.ac.uk

This compound's mechanism of action involves the inhibition of bacterial protein synthesis by interacting with the L11 protein and the 23S rRNA of the 50S ribosomal subunit. researchgate.netebi.ac.uk This target is distinct from that of many other protein synthesis inhibitors, which contributes to the absence of cross-resistance.

Research has demonstrated that this compound is fully active against strains resistant to β-lactams, vancomycin (a glycopeptide), linezolid (B1675486) (an oxazolidinone), and quinolones. researchgate.netebi.ac.uk Its potency is also maintained against strains resistant to other protein synthesis inhibitors, including macrolides (e.g., clarithromycin), chloramphenicol, and tetracycline (B611298). researchgate.net For instance, the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus strains resistant to linezolid, macrolides, or tetracycline remained in the low range of 0.004–0.008 µg/mL, similar to its activity against susceptible control strains. researchgate.net

Similarly, studies on this compound and its semi-synthetic analogues against multi-drug resistant (MDR) Mycobacterium tuberculosis showed a lack of cross-resistance with frontline anti-tuberculosis drugs like rifampicin, isoniazid, and moxifloxacin. nih.gov This favorable cross-resistance profile suggests that thiazolyl peptides could represent a valuable new class of antibiotics for treating infections caused by multidrug-resistant pathogens. researchgate.netmdpi.com

Table 3: In Vitro Activity of this compound against Resistant S. aureus Strains

| Strain Resistance Phenotype | This compound MIC (µg/mL) | Linezolid MIC (µg/mL) | Clarithromycin MIC (µg/mL) | Tetracycline MIC (µg/mL) | Reference |

|---|---|---|---|---|---|

| Control (Susceptible) | 0.008 | 2 | 0.25 | 0.5 | researchgate.net |

| Tetracycline Resistant | 0.008 | 2 | 0.25 | 16 | researchgate.net |

| Linezolid Resistant | 0.004 | 64 | 0.5 | 32 | researchgate.net |

| Macrolide Resistant | 0.008 | 2 | >64 | 0.5 | researchgate.net |

| Linezolid, Tetracycline, Gentamicin Resistant | 0.004 | 64 | 0.5 | 32 | researchgate.net |

Chemical Synthesis and Derivatization of Thiazomycin and Analogues

Total Synthesis Strategies for Thiazomycin Core and Related Thiazolyl Peptides

The total synthesis of this compound and its congeners presents a formidable challenge to synthetic chemists due to their complex molecular architecture. Key to these efforts is the construction of the macrocyclic and polyheterocyclic core structures.

The synthesis of macrocyclic compounds like this compound is inherently difficult due to several factors. mdpi.com Macrocyclization reactions often face entropic penalties and competition from intermolecular oligomerization, which typically necessitates high-dilution conditions that can lead to reduced yields and scalability issues. mdpi.com The structural complexity, including multiple stereocenters and sensitive functional groups, further complicates their synthesis and modification. mdpi.com

A significant hurdle in the synthesis of thiopeptides is the construction of the central pyridine-thiazole cluster. acs.org The creation of the fully aromatic and decorated pyridine (B92270) nucleus, along with the requisite thiazole (B1198619) substituents, has been a major focus of synthetic endeavors. acs.org The development of efficient methods for assembling these key molecular subunits is crucial for the de novo synthesis of thiopeptide architectures. acs.org

Various methodologies have been developed to construct the central polyheterocyclic core of thiopeptides, which can be broadly categorized into two main strategies: the modification of a pre-existing pyridine ring and the de novo construction of the central ring. mdpi.comnih.gov

Pioneering work has led to the development of several approaches, including:

Modification of an Existing Pyridine: This strategy involves the use of a pre-functionalized pyridine or pyridone as a starting point. nih.gov Groups led by Kelly, Shin, and Bach have made significant contributions in this area. nih.gov For instance, Bach's group utilized sequential cross-coupling reactions starting from 2,3,6-tribromopyridine (B181223) to construct the core of GE2270 A. nih.govresearchgate.net This approach was instrumental in confirming the stereochemistry of the polyheterocyclic core. researchgate.net

De Novo Construction of the Central Ring: This approach involves building the pyridine ring from acyclic precursors. The Bohlmann-Rahtz pyridine synthesis has been a valuable tool in this context, allowing for the construction of various thiopeptide cores using advanced thiazole-containing building blocks. acs.orgnih.gov Biomimetic aza-Diels-Alder reactions have also been explored for the synthesis of 2,3,6-trisubstituted pyridine cores, mimicking the proposed biosynthetic pathway. acs.orgnih.gov

Cross-Coupling Strategies: Palladium-mediated cross-coupling reactions have emerged as a powerful tool for the regioselective functionalization of pyridine rings. mdpi.comnih.gov The use of Stille, Negishi, and Suzuki couplings has enabled the efficient introduction of thiazole and other heterocyclic moieties onto the pyridine scaffold. mdpi.comnih.gov

Molybdenum-Catalyzed Cyclodehydration: A novel Mo(VI)-oxide/picolinic acid catalyst has been developed for the efficient cyclodehydration of cysteine peptides to form thiazoline (B8809763) heterocycles, which are precursors to thiazoles. This method, combined with a C-H activation strategy, has been successfully applied to the total synthesis of micrococcin (B1169942) P1 and thiocillin (B1238668) I. rsc.org

Table 1: Key Methodologies for Polyheterocyclic Core Synthesis

| Methodology | Key Features | Representative Examples |

|---|---|---|

| Modification of Pyridine | Starts with a pre-functionalized pyridine ring; often involves sequential cross-coupling reactions. | Synthesis of GE2270 A core from 2,3,6-tribromopyridine. nih.govresearchgate.net |

| De Novo Ring Construction | Builds the pyridine ring from acyclic precursors. | Bohlmann-Rahtz pyridine synthesis for various thiopeptide cores. acs.orgnih.gov |

| Biomimetic Aza-Diels-Alder | Mimics the proposed biosynthetic pathway to form the pyridine ring. | Synthesis of 2,3,6-trisubstituted pyridine cores. acs.orgnih.gov |

| Cross-Coupling Reactions | Utilizes Pd-mediated couplings (Stille, Negishi, Suzuki) for C-C bond formation. | Regioselective functionalization of dichloronicotinic acid. mdpi.comnih.gov |

| Mo-Catalyzed Cyclodehydration | Employs a Mo(VI) catalyst for efficient thiazoline formation from cysteine peptides. | Total synthesis of micrococcin P1 and thiocillin I. rsc.org |

Semi-Synthetic Modifications and Derivatization

A major obstacle for the clinical advancement of thiazolyl peptides is their poor aqueous solubility. researchgate.netnih.gov To overcome this, semi-synthetic modifications have been undertaken, leading to the creation of analogues with improved water solubility while retaining potent antibacterial activity. researchgate.netnih.govresearchgate.net

Key strategies include:

Modification of the Pyridyl Hydroxyl Group: The hydroxyl group on the central pyridine ring is a key site for derivatization. Alkylation of this group with moieties bearing a phosphoric acid group has been shown to improve aqueous solubility. ub.edu These phosphonooxymethyl ethers can act as prodrugs, releasing the active compound upon hydrolysis by phosphatases. ub.edu

Replacement of the Dehydroalanine (B155165) Amide: The dehydroalanine amide moiety has been replaced with more polar substituents to enhance solubility. researchgate.netresearchgate.net This has led to the synthesis of a series of potent, broad-spectrum Gram-positive agents with improved water solubility and in vivo activity. researchgate.netresearchgate.net

Introduction of Polar Groups: The synthesis of water-soluble analogues of the related compound nocathiacin I has been achieved by introducing polar functional groups through reductive amination, acylation, or urea (B33335) formation at a versatile amine intermediate. researchgate.net

Specific structural features of this compound offer unique opportunities for chemical modification.

Oxazolidine (B1195125) Ring: this compound possesses a characteristic oxazolidine ring within its amino-sugar moiety, a feature that distinguishes it from other thiazolyl peptides like the nocathiacins. researchgate.netresearchgate.net This ring provides an additional site for selective chemical modifications that are not possible with other members of this class. researchgate.netresearchgate.net A new analogue, this compound A, has been discovered which features a modification in this oxazolidine ring. vu.ltresearchgate.netnih.gov

Pyridyl Hydroxyl Group: As mentioned previously, the hydroxyl group on the pyridine ring is a prime target for modification. researchgate.netresearchgate.net Derivatization at this position has been a successful strategy for improving the physicochemical properties of this compound and its analogues. researchgate.netub.eduresearchgate.net

Design and Synthesis of Novel Thiazole-Containing Scaffolds and Analogues

The design and synthesis of novel scaffolds containing the thiazole motif is an active area of research aimed at developing new therapeutic agents. acs.orgnih.govmdpi.comresearchgate.net These efforts often draw inspiration from the structural features of natural products like this compound.

Research in this area includes:

Thiazole-Containing Polyamides: Novel cross-linked polyamides containing a thiazole heterocyclic ring have been synthesized. These compounds, related to the antiviral antibiotic distamycin, have shown promising DNA gyrase inhibitory activity. acs.org

Triazole-Based Peptide Analogues: New series of triazole-based analogues with a peptide scaffold have been synthesized using click chemistry. These compounds have demonstrated potential as anticancer agents. nih.govresearchgate.netnih.gov

Polyheterocyclic Systems: The synthesis of new polyheterocyclic systems incorporating thiazole and 1,2,4-triazine (B1199460) moieties has been reported, with some of the synthesized compounds exhibiting antimicrobial activity. eurjchem.com

Glycosylated Thiopeptide Derivatives: The discovery of the biosynthetic gene cluster for persiathiacins, which are polyglycosylated thiopeptides, opens the door for biosynthetic engineering to create novel glycosylated thiopeptide derivatives with potentially enhanced pharmacological properties. acs.org

Fragment-Based Synthesis Approaches

Research into the total synthesis of related thiopeptides, such as GE2270 A, micrococcin P1, and the thiocillins, has paved the way for fragment-based approaches to this compound and its analogues. mdpi.comacs.orgscispace.com These strategies typically focus on the assembly of two main fragments: the "Northern" fragment, containing the central heterocyclic system, and the "Southern" fragment, which comprises the polythiazole chain. acs.orgresearchgate.net

A common tactic involves building the central pyridine ring, a key feature of the d-series of thiopeptides to which this compound belongs, using sequential cross-coupling reactions. mdpi.comub.edu For instance, a pre-functionalized 2,3,6-trisubstituted pyridine can serve as a scaffold. mdpi.comresearchgate.net The various thiazole-containing fragments are then attached to this core.

The synthesis of the thiazole fragments themselves is a critical aspect of this approach. Stereoselective methods have been developed to produce highly functionalized thiazole amino acid derivatives, which are the building blocks of the peptide side chains. researchgate.net One established method is the Hantzsch thiazole synthesis. mdpi.com Another approach involves the cyclization and subsequent oxidation of cysteine-derived thiazolidines to form the aromatic thiazole ring. acs.orgresearchgate.net

The following table summarizes key fragments and coupling reactions utilized in the synthesis of thiopeptide cores related to this compound.

| Fragment Type | Key Precursors/Building Blocks | Key Synthetic Reactions | Resulting Structure/Analogue Core | Reference(s) |

| Central Pyridine Core | 2,3,6-tribromopyridine, Thiazole boronic esters | Suzuki or Stille cross-coupling | Trisubstituted pyridine core of d-series thiopeptides | mdpi.com |

| Central Pyridine Core | 2,6-dibromo-3-iodopyridine, Organozinc reagents | Negishi cross-coupling | Trisubstituted pyridine core of amythiamicins | researchgate.net |

| Thiazole Fragment | Thioamides, Ethyl bromopyruvate | Hantzsch thiazole synthesis | Substituted thiazoles | mdpi.com |

| Thiazole Dipeptide | L-cysteine ethyl ester, Substituted aldehydes, MnO2 | Thiazolidine formation and subsequent oxidation | Core dipeptide of Thiazomycins and Nocathiacins | researchgate.net |

| Dehydropiperidine Core | Aza-diene precursor (from thiazolidine) | Aza-Diels-Alder [4+2] cycloaddition | b-series thiopeptide core (dehydropiperidine) | nih.gov |

The development of these fragment-based strategies is crucial not only for achieving the total synthesis of this compound but also for generating a library of analogues. By modifying the structure of the individual fragments before the coupling steps, chemists can systematically alter the final molecule to probe structure-activity relationships and potentially develop derivatives with improved properties. ub.edu For example, the synthesis of the core dipeptide common to both Thiazomycins and Nocathiacins provides a versatile building block for creating hybrid molecules or novel derivatives. researchgate.net

Structure Activity Relationship Sar Studies of Thiazomycin

Identification of Key Pharmacophores and Structural Requirements for Biological Activity

Thiazomycin is classified as a thiazolyl peptide, a group of highly rigid trimacrocyclic compounds distinguished by their numerous thiazole (B1198619) rings acs.orgresearchgate.netnih.govresearchgate.netnih.gov. The core structural features of these compounds are integral to their potent antibacterial activity. This compound and its congener, this compound A, have demonstrated strong efficacy against Gram-positive bacteria, primarily by inhibiting protein synthesis researchgate.netresearchgate.netnih.gov.

A notable structural characteristic of this compound is the presence of an oxazolidine (B1195125) ring within its amino-sugar moiety researchgate.netnih.govnih.gov. This feature differentiates this compound from other related compounds, such as nocathiacin I, and provides unique opportunities for chemical modifications aimed at enhancing its properties nih.gov. Studies involving truncated analogues have provided critical insights into the minimal structural requirements for the compound's activity. Specifically, truncated compounds lacking an indole (B1671886) residue were found to be essentially inactive, underscoring the importance of this structural component for biological efficacy acs.orgresearchgate.netnih.gov.

Impact of Specific Substituents and Structural Modifications on Activity

The biological activity of this compound and its analogues is significantly influenced by specific structural modifications and the presence of various substituents. This compound A, for instance, features a modification in the oxazolidine ring of its amino sugar moiety researchgate.netnih.gov. Further chemical screening of Amycolatopsis fastidiosa, the producing organism, has led to the isolation of several this compound congeners, some of which exhibit potency comparable to the parent compound researchgate.net.

Semi-synthetic modifications have been explored to improve the physicochemical properties of thiazolyl peptides, including this compound and related nocathiacins. These modifications have successfully led to analogues with enhanced water solubility while preserving their potent antibacterial activity and spectrum nih.govresearchgate.net.

Studies on various congeners and truncated forms of this compound have provided a detailed understanding of how structural changes impact activity:

Compound 8: Showed antibacterial activity similar to that of the parent this compound acs.orgresearchgate.netnih.gov.

Compounds 9 and 10: Exhibited intermediate antibacterial activities acs.orgresearchgate.netnih.gov.

Compounds 11-13: These truncated structures, specifically lacking an indole residue, were found to be essentially inactive acs.orgresearchgate.netnih.gov.

This data highlights that the integrity of the full macrocyclic structure, including the indole residue, is crucial for maintaining potent antibacterial activity. Modifications that lead to truncation or significant alterations can severely diminish or abolish the biological effect.

Table 1: Impact of Structural Modifications on this compound Analogues' Activity

| Compound Number | Structural Modification/Feature | Relative Antibacterial Activity |

| This compound | Parent compound | Potent |

| This compound A | Modification in oxazolidine ring of amino sugar moiety | Potent |

| Compound 8 | Congener | Similar to this compound |

| Compound 9 | Congener | Intermediate |

| Compound 10 | Congener | Intermediate |

| Compounds 11-13 | Truncated structures (lacking indole residue) | Essentially Inactive |

Computational Approaches in SAR Elucidation

While computational approaches are widely recognized as valuable tools in drug discovery and the elucidation of Structure-Activity Relationships for various compounds frontiersin.orgnih.govresearchgate.netmdpi.com, the available literature specifically detailing the application of computational methods for this compound SAR elucidation is limited. Research on this compound's SAR has primarily focused on experimental isolation, structural characterization, and in vitro testing of natural congeners and semi-synthetic analogues to deduce structural requirements for activity.

Analysis of Truncated Analogues and Minimal Active Structures

The investigation of truncated analogues of this compound has been instrumental in defining the minimal structural elements necessary for its antibacterial activity. As noted, a series of six new thiazolyl peptide congeners (compounds 8-13) were isolated from Amycolatopsis fastidiosa acs.orgresearchgate.netnih.gov. Among these, compounds 11, 12, and 13 were identified as truncated structures that lacked an indole residue acs.orgresearchgate.netnih.gov.

Crucially, these truncated compounds (11-13) were found to be essentially inactive against tested bacterial strains acs.orgresearchgate.netnih.gov. In contrast, compound 8 exhibited activity comparable to the parent this compound, and compounds 9 and 10 showed intermediate levels of activity acs.orgresearchgate.netnih.gov. This direct comparison clearly indicates that the presence of the indole residue is a critical structural requirement for the potent antibacterial activity of this compound. The loss of this specific part of the molecule leads to a significant, if not complete, reduction in biological efficacy, thereby revealing a key pharmacophore and contributing to the understanding of the minimal active structure within the this compound scaffold.

Table 2: Activity Profile of Truncated this compound Analogues

| Compound Number | Structural Feature | Antibacterial Activity |

| Compound 8 | Full congener structure | Similar to this compound |

| Compound 9 | Partially modified congener | Intermediate |

| Compound 10 | Partially modified congener | Intermediate |

| Compounds 11-13 | Truncated (lacking indole residue) | Essentially Inactive |

Resistance Mechanisms and Overcoming Resistance

Bacterial Mechanisms of Resistance to Thiazomycin

Resistance to this compound, like other thiopeptide antibiotics, is primarily associated with alterations in its direct molecular target within the bacterial cell. While general resistance mechanisms are common across various antibiotic classes, the most pertinent and studied form of resistance to this compound involves specific genetic mutations.

Ribosomal Target Modifications

This compound exerts its antibacterial effect by inhibiting protein synthesis. It is thought to bind to a complex on the 50S ribosomal subunit comprising the ribosomal protein L11 and a specific region of the 23S ribosomal RNA (rRNA) researchgate.net. This binding site is a highly conserved ribonucleoprotein domain at the GTPase-associated region (GAR) acs.orgnih.gov.

The primary mechanism of acquired resistance to this compound involves mutations within this target site. Studies on Staphylococcus aureus have shown that mutants resistant to this compound possess specific mutations in the rplK gene, which is the gene that codes for the L11 protein researchgate.net. These mutations can include changes to base pairs, as well as insertions and deletions of genetic material researchgate.net. Such alterations in the L11 protein are believed to prevent the effective binding of this compound to its target, thereby allowing the ribosome to continue protein synthesis even in the presence of the antibiotic acs.org. This type of target site modification is a well-documented resistance strategy against other thiopeptide antibiotics, such as thiostrepton (B1681307) and micrococcin (B1169942), which also bind to the L11-23S rRNA complex acs.orgnih.gov. For these related compounds, resistance can also arise from methylation of the 23S rRNA at nucleotide A1067 by a methyltransferase, which similarly obstructs the antibiotic's binding site nih.gov.

| Resistance Mechanism | Specific Target | Effect | Bacterial Species Example |

| Target Site Mutation | Ribosomal Protein L11 (encoded by rplK gene) | Alters the binding site, preventing this compound from inhibiting protein synthesis. researchgate.netacs.org | Staphylococcus aureus researchgate.net |

General Mechanisms of Antibiotic Resistance Relevant to Thiazomycins

Beyond specific target modifications, bacteria have a broad arsenal (B13267) of resistance mechanisms that can be deployed against various classes of antibiotics. While not specifically documented as the primary resistance pathway for this compound, these general mechanisms are theoretically relevant.

Enzymatic Degradation: This mechanism involves the production of bacterial enzymes that chemically modify and inactivate the antibiotic molecule. While some complex natural products can be susceptible to enzymatic degradation, this has not been identified as a primary resistance mechanism for this compound nih.gov.

Efflux Pumps: These are transport proteins located in the bacterial membrane that actively pump toxic substances, including antibiotics, out of the cell nih.govnih.gov. The overexpression of efflux pumps can reduce the intracellular concentration of an antibiotic to sub-therapeutic levels, conferring resistance mdpi.com. There are several major families of efflux pumps, such as the ATP-binding cassette (ABC) superfamily and the resistance-nodulation-division (RND) family, which contribute to multidrug resistance in many pathogens nih.govmdpi.com. Although efflux is a common resistance strategy, its specific role in this compound resistance is not well-established jidc.orgfrontiersin.org.

Target Site Modifications: As detailed in the previous section, this is the most significant mechanism of resistance identified for this compound and its class of antibiotics researchgate.net. It involves mutations or enzymatic alterations of the antibiotic's cellular target, which is a common strategy bacteria use to evade drugs that target the ribosome, DNA gyrase, or cell wall components researchgate.netacs.org.

Strategies to Mitigate or Bypass Resistance

The challenge of resistance necessitates the development of strategies to preserve the efficacy of potent antibiotics like this compound. Research efforts focus on both modifying the antibiotic itself and exploring its use in combination with other agents.

Development of Modified Analogues with Altered Binding Modes

One of the most promising strategies to combat resistance is the rational design of new antibiotic variants. The chemical structure of this compound, which includes a unique oxazolidine (B1195125) ring in its amino-sugar residue, presents opportunities for selective chemical modifications that are not possible with some other thiazolyl peptides researchgate.net. These modifications can lead to the creation of semi-synthetic analogues designed to have improved properties, such as enhanced solubility or the ability to bind effectively to a mutated target researchgate.netnih.gov.

The goal is to create new versions of the molecule that can either bypass the resistance mechanism or bind to the altered target site with high affinity. By altering the parts of the molecule that interact with the L11 protein, it may be possible to develop analogues that are effective against this compound-resistant strains. Research into analogues of the related compound nocathiacin has shown that semi-synthetic modifications can lead to derivatives with improved water solubility while maintaining potent activity against multidrug-resistant bacteria nih.gov.

Potential for Combination Therapies (theoretical/preclinical)

Another key strategy to overcome antibiotic resistance is the use of combination therapy, where two or more drugs are administered together frontiersin.org. This approach is standard for treating complex infections like tuberculosis and has shown promise for other multidrug-resistant bacteria frontiersin.org. Although specific preclinical studies on combination therapies involving this compound are not yet available, the theoretical benefits are substantial.

A combination therapy could potentially:

Produce a synergistic effect, where the combined antibacterial activity is greater than the sum of the individual effects.

Reduce the selection pressure for the development of resistance, as a bacterium would need to simultaneously develop resistance to two different drugs with distinct mechanisms of action.

Involve an agent that inhibits the resistance mechanism. For example, if an efflux pump were found to contribute to this compound resistance, it could be co-administered with an efflux pump inhibitor (EPI) to restore its efficacy frontiersin.org.

Given that this compound does not exhibit cross-resistance with many other antibiotic classes, it could be a valuable component in future combination regimens against challenging Gram-positive pathogens researchgate.net.

Research Challenges and Future Directions

Overcoming Solubility Limitations for Further Preclinical Research

A significant hurdle in the preclinical development of Thiazomycin and other thiazolyl peptides is their poor aqueous solubility, which can hinder formulation and in vivo efficacy studies. researchgate.net Several strategies are being explored to address this limitation:

Semi-synthetic Modification: The structure of this compound, particularly its oxazolidine (B1195125) ring, offers unique opportunities for chemical modifications that are not feasible with other related compounds like nocathiacins. researchgate.netnih.gov These modifications can lead to the creation of semi-synthetic analogs with improved solubility while retaining potent antibacterial activity.

Formulation Strategies: Advanced formulation techniques are being investigated to enhance the solubility of poorly water-soluble drugs. These include the use of solid dispersions, where the drug is dispersed in a hydrophilic carrier, and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS). mdpi.comnih.gov Nanotechnology-based approaches, such as the formation of nanosuspensions, can also increase the surface area of the drug particles, thereby improving their dissolution rate. mdpi.com

Prodrug Approach: The development of prodrugs, which are inactive derivatives that are converted to the active form in the body, is another viable strategy. This can involve the addition of a hydrophilic moiety to the this compound molecule, which is then cleaved enzymatically or chemically in vivo to release the active drug. nih.gov

| Strategy | Description | Potential Advantage for this compound |

| Semi-synthetic Modification | Chemical alteration of the this compound structure. | Improved intrinsic solubility and potential for enhanced biological activity. |

| Solid Dispersions | Dispersing this compound in a hydrophilic polymer matrix. | Enhanced dissolution rate and bioavailability. |

| Lipid-Based Formulations | Incorporating this compound into lipid-based carriers like SEDDS. | Improved solubilization and absorption. |

| Nanosuspensions | Reducing the particle size of this compound to the nanometer range. | Increased surface area leading to faster dissolution. |

| Prodrugs | Creating a temporarily inactive, more soluble form of this compound. | Enhanced aqueous solubility for improved administration and absorption. |

Exploration of Novel this compound Congeners and Their Potential

The discovery and synthesis of novel this compound congeners are crucial for expanding the structure-activity relationship (SAR) knowledge base and identifying compounds with superior properties. Researchers are actively pursuing the synthesis of new thiazole (B1198619) derivatives with potential therapeutic applications. ijnc.ire3s-conferences.org The evaluation of these novel congeners for their biological activity is a key step in this process. For instance, the synthesis of novel thiazole derivatives bearing different functional groups has led to the identification of compounds with promising antibacterial and antifungal activities. e3s-conferences.org The biological evaluation of these new molecules helps in understanding how structural modifications impact their efficacy and spectrum of activity. ijnc.ir

Advanced Biotechnological Approaches in this compound Research

Modern biotechnology offers powerful tools to accelerate the discovery and development of novel thiazolyl peptides like this compound.

The advent of rapid genome sequencing has revealed a vast, untapped reservoir of biosynthetic gene clusters (BGCs) in microorganisms that are predicted to produce novel natural products. nih.govnih.gov Genome mining strategies are being employed to identify new BGCs that are homologous to the this compound biosynthetic pathway. nih.govhyphadiscovery.com This approach has the potential to uncover novel thiazolyl peptides with unique structural features and potentially improved properties. By searching for genes encoding key enzymes involved in thiazole ring formation, researchers can pinpoint uncharacterized BGCs that are likely to produce new antimicrobial candidates. nih.gov

Synthetic biology and metabolic pathway engineering provide a powerful platform for the rational design and production of novel this compound analogs. nih.govresearchgate.net By manipulating the genes within the this compound biosynthetic gene cluster, it is possible to introduce new chemical diversity into the final product. This can involve:

Precursor-directed biosynthesis: Feeding the producing microorganism with unnatural precursor molecules that can be incorporated into the this compound scaffold.

Enzyme modification: Altering the substrate specificity of key biosynthetic enzymes to accept different building blocks.

Combinatorial biosynthesis: Mixing and matching genes from different thiazolyl peptide biosynthetic pathways to create hybrid molecules.

These approaches can lead to the generation of a library of novel this compound derivatives that can be screened for improved activity, solubility, and other desirable properties.

Potential Preclinical Applications Beyond Antibacterial Activity

While this compound is primarily known for its antibacterial properties, there is growing evidence that thiazole-containing compounds possess a broader range of biological activities. This opens up exciting avenues for exploring the potential of this compound and its analogs in other therapeutic areas.

Anticancer Activity: Several studies have reported the anticancer potential of thiazole derivatives. These compounds have been shown to induce apoptosis and inhibit the proliferation of various cancer cell lines. The mechanism of action may involve the inhibition of key cellular targets such as protein kinases. The anticancer activity of thiazole antibiotics has been linked to the inhibition of the FoxM1 protein, a key regulator of cell cycle progression.

Antiviral Activity: Thiazole-containing compounds have also demonstrated promising antiviral activity against a range of viruses, including influenza, hepatitis B and C, and human immunodeficiency virus (HIV). The development of new thiazole derivatives as antiviral agents is an active area of research.

| Therapeutic Area | Evidence for Thiazole-Containing Compounds |

| Oncology | Induction of apoptosis, inhibition of cancer cell proliferation, and targeting of key signaling pathways. |

| Virology | Inhibition of viral replication and activity against a broad spectrum of viruses. |

Methodological Advancements in this compound Research and Discovery

The continuous development of new analytical and screening techniques is crucial for advancing this compound research.

Advanced Chromatography Techniques: The purification of this compound from fermentation broths has been a significant challenge due to its low titer and the presence of closely related analogs. ijnc.ir The development of innovative chromatographic methods, such as preferential protonation-based one- and two-step chromatography, has been instrumental in enabling large-scale purification. ijnc.ir Further advancements in high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are expected to improve the efficiency and resolution of purification processes.

High-Throughput Screening (HTS): The discovery of novel thiazolyl peptides can be accelerated through the use of high-throughput screening platforms. These platforms allow for the rapid screening of large libraries of microbial extracts or synthetic compounds for antimicrobial activity. e3s-conferences.org The development of novel bioassays that are specific for the mechanism of action of this compound can further enhance the efficiency of these screening efforts.

| Methodological Area | Advancement | Impact on this compound Research |

| Purification | Innovative chromatographic techniques (e.g., preferential protonation-based chromatography). ijnc.ir | Enables large-scale purification for preclinical studies. |

| Structure Elucidation | High-resolution mass spectrometry (HRMS) and advanced 2D NMR techniques. researchgate.net | Accurate and detailed structural characterization of this compound and its analogs. |

| Discovery | High-throughput screening (HTS) of microbial extracts and synthetic libraries. e3s-conferences.org | Accelerated discovery of new thiazolyl peptides with therapeutic potential. |

Q & A

Q. What experimental methodologies are recommended for isolating and characterizing thiazomycin from Amycolatopsis fastidiosa?

- Methodology : Use fermentation under aerobic conditions (pH 7.0, 28°C) with nutrient-rich media (e.g., ISP-2 broth) to maximize this compound yield . Purification involves solvent extraction (ethyl acetate), followed by chromatographic techniques (HPLC with C18 columns) and structural validation via NMR and high-resolution mass spectrometry .

- Key Data : this compound exhibits MIC values of 0.002–0.064 µg/mL against Gram-positive pathogens like Staphylococcus aureus .

Q. How does this compound inhibit bacterial growth at the molecular level?

- Mechanism : this compound selectively targets bacterial protein synthesis by binding to the 50S ribosomal subunit, blocking elongation factor-G (EF-G)-dependent translocation . Unlike β-lactams or vancomycin, it avoids cross-resistance due to its unique binding site .

- Validation : Use ribosome-binding assays (e.g., fluorescence polarization) and comparative MIC testing against resistant strains (e.g., methicillin-resistant S. aureus) .

Q. What are the structural determinants of this compound’s bioactivity?

- Analysis : The thiazolyl peptide core (see Figure 2 in ) and post-translational modifications (e.g., dehydroalanine residues) are critical. Use structure-activity relationship (SAR) studies via synthetic analogs to identify functional groups essential for ribosomal binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported MIC values for this compound across studies?

- Approach :

Standardization : Adopt CLSI guidelines for broth microdilution assays to control variables like inoculum size and growth phase .

Strain-Specific Factors : Compare genomic data (e.g., rplK mutations in ribosomal proteins) across tested strains to explain resistance disparities .

Meta-Analysis : Aggregate data from multiple studies (e.g., ) and apply statistical models (e.g., random-effects meta-regression) to identify confounding factors.

Q. What experimental designs are optimal for studying this compound’s resistance evolution in Gram-positive bacteria?

- Protocol :

- In Vitro Selection : Serial passage of S. aureus in sub-inhibitory this compound concentrations (e.g., 0.25× MIC) over 30 generations. Monitor resistance via MIC shifts and whole-genome sequencing to identify mutations .

- Combinatorial Therapy : Test synergy with β-lactams or efflux pump inhibitors to delay resistance .

Q. How can researchers enhance this compound production in Amycolatopsis fastidiosa through metabolic engineering?

- Strategies :

Gene Clustering : Overexpress biosynthetic genes (e.g., tzmA-tzmK) via CRISPR-Cas9 to boost precursor flux .

Fermentation Optimization : Use response surface methodology (RSM) to model variables (e.g., carbon/nitrogen ratios, aeration) for yield maximization .

Comparative Genomics : Analyze high-yield vs. wild-type strains to identify regulatory mutations (e.g., in sigma factors) .

Methodological Considerations

Q. What statistical frameworks are suitable for analyzing this compound’s dose-response curves in preclinical models?

- Tools :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism .

- Bootstrap Analysis : Estimate confidence intervals for EC₅₀ values to assess reproducibility .